molecular formula C20H15Cl2N5O2 B2924460 N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-91-6

N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2924460
CAS No.: 852440-91-6
M. Wt: 428.27
InChI Key: LHCPRJMGUWMCLT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c1-12-2-5-14(8-17(12)22)25-18(28)10-26-11-23-19-16(20(26)29)9-24-27(19)15-6-3-13(21)4-7-15/h2-9,11H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPRJMGUWMCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, specifically focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be described chemically as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16Cl2N4O
  • Molecular Weight : 368.25 g/mol

The structure consists of a pyrazolo[3,4-d]pyrimidine core substituted with various phenyl groups and a chloro-methyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Cell Line Studies : A derivative of the compound demonstrated significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values ranged from 1.1 µM to 42.30 µM depending on the specific derivative and cell line tested .
CompoundCell LineIC50 (µM)
Derivative AMCF73.79
Derivative BA54926
Derivative CHCT1161.1

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored through various assays:

  • Mechanism of Action : The compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Properties

Research has indicated that certain derivatives exhibit neuroprotective effects:

  • Neuroprotection Assays : In models of neurodegeneration, these compounds reduced neuronal apoptosis and oxidative stress markers. This suggests a potential application in neurodegenerative diseases like Alzheimer's and Parkinson's .

Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The study found that specific modifications to the phenyl rings significantly enhanced cytotoxicity against A549 cells, with one compound achieving an IC50 value of 26 µM. This highlights the importance of structural optimization in enhancing biological activity.

Study 2: Anti-inflammatory Mechanism

In another investigation by Kumar et al., the anti-inflammatory effects were assessed using LPS-induced inflammation models. The results indicated that compounds reduced inflammatory markers significantly compared to controls, demonstrating their potential therapeutic role in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Antimicrobial Activity

Pyrazolo-pyrimidinones with electron-withdrawing groups (e.g., Cl, CF₃) exhibit enhanced antimicrobial properties. For example:

  • : Compound 4g (CF₃-substituted) showed moderate antibacterial activity against S. aureus (MIC = 32 µg/mL), while 4h (NO₂-substituted) was less active (MIC > 64 µg/mL) .
  • : Sulfonamide derivatives demonstrated antifungal activity (IC₅₀ = 8–12 µM against C. albicans), attributed to the sulfonamide moiety’s hydrogen-bonding capacity .

The target compound’s 3-chloro-4-methylphenyl group may enhance membrane penetration, but direct antimicrobial data are lacking.

Kinase Inhibition Potential

The pyrazolo[3,4-d]pyrimidinone core is structurally analogous to known kinase inhibitors (e.g., imatinib). Substituent effects include:

  • Chlorophenyl Groups : Improve binding to hydrophobic kinase pockets (e.g., EGFR, VEGFR) .
  • Bulkier Groups : ’s naphthyl-substituted analog (MW = 429.9) showed reduced cellular uptake compared to smaller aryl groups, highlighting a trade-off between affinity and bioavailability .

Comparative Data Table

ParameterTarget Compound4g ()Example 53 ()Naphthyl Analog ()
Molecular FormulaC₂₂H₁₇Cl₂N₅O₂C₂₈H₂₀ClF₃N₄O₂C₂₉H₂₅F₂N₅O₄SC₂₃H₁₆ClN₅O₂
Lipophilicity (LogP)*~3.5 (estimated)4.25.14.8
BioactivityKinase inhibition (predicted)AntibacterialAnticancer (reported)Not reported
Synthetic ComplexityModerateHighHighModerate

*LogP calculated using fragment-based methods.

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